Ascorbic acid methylglyoxal acetal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ascorbic acid methylglyoxal acetal typically involves the reaction of ascorbic acid with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methylglyoxal to form the full acetal. The reaction conditions often include the use of an acid catalyst and the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid methylglyoxal acetal can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the acetal group and the hydroxyl groups on the ascorbic acid moiety.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typical conditions include mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions may produce reduced forms of the acetal .
Scientific Research Applications
Ascorbic acid methylglyoxal acetal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying electron transfer processes and the formation of advanced glycation end products (AGEs). In biology and medicine, it is investigated for its potential role in modulating oxidative stress and its interactions with proteins and nucleic acids. In industry, it may be used in the formulation of antioxidants and preservatives .
Mechanism of Action
The mechanism of action of ascorbic acid methylglyoxal acetal involves its ability to act as an electron acceptor and donor. The compound can participate in redox reactions, scavenging reactive oxygen species and reducing oxidative stress. It can also form adducts with proteins and nucleic acids, potentially modulating their function and stability. The molecular targets and pathways involved in these processes include the activation of antioxidant enzymes and the inhibition of pro-oxidant pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ascorbic acid methylglyoxal acetal include other acetals formed between ascorbic acid and various carbonyl compounds, such as glyoxal and formaldehyde. These compounds share similar structural features and reactivity patterns.
Uniqueness: this compound is unique due to the specific reactivity of methylglyoxal and its potential role in forming advanced glycation end products. This uniqueness makes it a valuable compound for studying the interactions between carbonyl compounds and biological macromolecules .
Properties
CAS No. |
74717-64-9 |
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Molecular Formula |
C9H10O7 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
2-acetyl-6-(1,2-dihydroxyethyl)-6H-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H10O7/c1-3(11)9-15-6-5(4(12)2-10)14-8(13)7(6)16-9/h4-5,9-10,12H,2H2,1H3 |
InChI Key |
NIULXBIOLSVHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1OC2=C(O1)C(=O)OC2C(CO)O |
Origin of Product |
United States |
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